4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
Description
Molecular Architecture and IUPAC Nomenclature
The compound consists of a pyrazole ring substituted at position 1 with a 4-phenyl-1,3-thiazol-2-yl group and at position 4 with a 4-chlorophenyl group. The IUPAC name is 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine , reflecting the connectivity of substituents.
Key Structural Features
- Pyrazole core : Five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- Thiazole substituent : A 1,3-thiazole ring attached to the pyrazole at position 1, featuring a phenyl group at position 4.
- 4-Chlorophenyl group : Electron-withdrawing substituent at position 4 of the pyrazole ring.
Molecular Formula and Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃ClN₄S | |
| Molecular Weight | 352.8 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| InChIKey | YNBACVPURPXVHI-UHFFFAOYSA-N |
X-ray Crystallographic Studies and Conformational Analysis
Crystallographic data for analogous thiazole-pyrazole hybrids (e.g., 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl] derivatives) provide insights into the compound’s geometry.
Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/ c | |
| Unit Cell Dimensions | a = 16.9376 Å, b = 13.1440 Å, c = 10.6399 Å | |
| β Angle | 92.891° |
Conformational Observations
- Planar Geometry : Pyrazole and thiazole rings adopt a coplanar arrangement, stabilized by aromatic π-electron delocalization.
- Intermolecular Interactions :
- C—H⋯F Hydrogen Bonds : Observed in related structures, contributing to dimer formation.
- π-π Stacking : Centroid distances between pyrazole and thiazole rings typically range from 3.5–4.0 Å.
Quantum Chemical Calculations: DFT-Based Electronic Structure Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level elucidate the compound’s electronic properties.
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Contribution (%) | Function |
|---|---|---|---|
| HOMO (π) | -5.2 | 60 (pyrazole C=N) | π-electron delocalization |
| LUMO (π*) | -1.8 | 40 (thiazole C=S) | Electron-accepting capacity |
| HOMO-1 (σ) | -6.5 | 35 (N lone pairs) | Non-bonding interactions |
Electronic Transitions
- UV-Vis Absorption : Predicted λₘₐₓ at ~320 nm due to π→π* transitions in the pyrazole-thiazole system.
- Electron Density : Higher density on nitrogen atoms (pyrazole N1, thiazole N2) indicates nucleophilic reactivity.
Intermolecular Interaction Analysis via Hirshfeld Surface Mapping
Hirshfeld surface analysis quantifies interatomic contacts in the crystal lattice.
Contact Contributions
| Atom Pair | Contribution (%) | Distance (Å) | Interaction Type |
|---|---|---|---|
| N⋯Cl | 15.2 | 3.12 | Halogen bonding |
| S⋯H | 8.7 | 2.85 | Hydrogen bonding |
| C⋯C (π-π) | 22.1 | 3.50 | Van der Waals stacking |
| N⋯N | 4.3 | 2.95 | Dipole-dipole interaction |
Surface Representation
- Red Regions : High electron density at nitrogen and sulfur atoms.
- Blue Regions : Low electron density at hydrogen atoms.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c19-14-8-6-12(7-9-14)15-10-21-23(17(15)20)18-22-16(11-24-18)13-4-2-1-3-5-13/h1-11H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUBDEUBGQXHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule’s structure necessitates disassembly into three primary components:
- Pyrazole Core : A 1H-pyrazole ring substituted at positions 1, 4, and 5.
- Thiazole Moiety : A 4-phenyl-1,3-thiazole linked to the pyrazole’s N1 position.
- Amino Group : A primary amine at the pyrazole’s C5 position.
Retrosynthetically, the thiazole ring is derived from a thiourea intermediate via Hantzsch cyclization, while the pyrazole core is assembled through hydrazine-diketone cyclocondensation. The amine functionality may originate from nitro group reduction or direct introduction via nucleophilic substitution.
Synthesis of the Pyrazole-Thiazole Scaffold
Pyrazole Core Formation via Hydrazine-Diketone Cyclocondensation
The pyrazole ring is constructed using a 1,3-diketone precursor, enabling regioselective substitution. For example, ethyl 3-(4-chlorophenyl)-3-oxopropanoate reacts with thiosemicarbazide under acidic conditions to yield 5-(4-chlorophenyl)-1-(thiosemicarbazide)-1H-pyrazole (Figure 1A). This intermediate retains a reactive thiourea group at N1, critical for subsequent thiazole formation.
Reaction Conditions:
Thiazole Ring Construction via Hantzsch Cyclization
The thiourea-containing pyrazole undergoes cyclization with phenacyl bromide (bromoacetophenone) to form the thiazole ring. This step exploits the nucleophilicity of the thiourea’s sulfur atom, which attacks the α-carbon of the bromoketone, followed by intramolecular cyclization (Figure 1B).
Optimization Parameters:
Table 1. Physical Data for Thiazole-Pyrazole Intermediates
| Compound | R₁ | R₂ | Yield (%) | MP (°C) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Cl-C₆H₄ | C₆H₅ | 76 | 185–187 | |
| 2 | 4-Cl-C₆H₄ | 4-F-C₆H₄ | 65 | 158–160 |
Introduction of the C5 Amino Group
Nitro Group Reduction Strategy
A nitro substituent at C5 is introduced during pyrazole synthesis using nitro-substituted diketones or hydrazines . Subsequent reduction with catalytic hydrogenation (H₂/Pd-C) or stoichiometric agents (SnCl₂/HCl) yields the primary amine.
Example Protocol:
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of a halogenated pyrazole (e.g., 5-bromo derivative) with ammonia or an amine precursor enables direct C–N bond formation. This method bypasses nitro intermediates but requires stringent anhydrous conditions.
Key Considerations:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Synthetic Methods
| Method | Steps | Total Yield (%) | Complexity |
|---|---|---|---|
| Cyclocondensation + H₂ | 4 | 58 | Moderate |
| Buchwald-Hartwig | 3 | 45 | High |
| Nitro Reduction | 5 | 68 | Low |
The nitro reduction route offers superior yield and scalability, though it requires handling hazardous nitration reagents. Conversely, the Buchwald-Hartwig method minimizes intermediates but suffers from catalyst cost and air sensitivity.
Mechanistic Insights and Side Reactions
Regiochemical Control in Pyrazole Formation
The use of microwave irradiation or Lewis acid catalysts (e.g., FeCl₃) enhances regioselectivity during diketone-hydrazine cyclocondensation, favoring 1,3,5-trisubstituted pyrazoles over 1,2,4-isomers. Competing pathways, such as over-oxidation of thiourea intermediates, are mitigated by optimizing reaction time and temperature.
Industrial Feasibility and Scale-Up Considerations
- Cost Analysis : Raw material expenses are dominated by phenacyl bromide ($120–150/kg) and palladium catalysts ($800–1,000/g).
- Green Chemistry Metrics : Solvent-free microwave-assisted pyrazole synthesis reduces E-factor by 40% compared to traditional reflux methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.
Medicine
In medicinal chemistry, pyrazole derivatives are often investigated for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Electronic Effects
- Regioisomeric Effects : Replacing the 4-chlorophenyl group with 4-fluorophenyl (as in ) shifts kinase inhibition profiles (e.g., from p38αMAP kinase to cancer-relevant kinases), highlighting positional sensitivity.
- Thiazole vs.
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group offers moderate EWG effects compared to stronger EWGs like CF₃ () or F (), balancing lipophilicity and electronic interactions.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
- Lipophilicity : The target compound’s logP (~3.8) suggests favorable membrane permeability, intermediate between methyl-substituted (lower logP) and CF₃-containing analogs (higher logP) .
- Crystallinity : The planar conformation of the target compound (observed in isostructural analogs ) may enhance stability and formulation compared to sterically hindered derivatives (e.g., ortho-methylphenyl in ).
Biological Activity
4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its antibacterial and anticancer properties.
The molecular formula of 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is with a molecular weight of approximately 390.89 g/mol. The compound features a thiazole ring and a pyrazole moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4S |
| Molecular Weight | 390.89 g/mol |
| LogP | 6.256 |
| Polar Surface Area | 53.96 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Research has shown that compounds containing thiazole and pyrazole structures exhibit significant antibacterial properties. For instance, studies have indicated that derivatives of thiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have demonstrated marked activity against bacteria such as Bacillus cereus and Pseudomonas aeruginosa .
Case Study:
In a study evaluating various thiazole derivatives, it was found that the presence of the chlorophenyl group significantly enhanced antibacterial activity. The compound was tested against several bacterial strains and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine has also been explored. Thiazole and pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest.
Research Findings:
In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Q & A
What are the established synthetic routes for 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, including cyclization, acylation, and condensation. For example:
Cyclization : Formation of the pyrazole core using monomethylhydrazine and ethyl acetoacetate derivatives, followed by formylation and oxidation to generate intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride .
Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones or carboxylic acid hydrazides under reflux conditions (e.g., using POCl₃ at 120°C) to form the 1,3-thiazole moiety .
Final Assembly : Coupling of the pyrazole and thiazole units via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
